molecular formula C17H20N2O B167019 Michler's ketone CAS No. 90-94-8

Michler's ketone

Cat. No. B167019
CAS RN: 90-94-8
M. Wt: 268.35 g/mol
InChI Key: VVBLNCFGVYUYGU-UHFFFAOYSA-N
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Description

Michler’s ketone is an organic compound with the formula [(CH3)2NC6H4]2CO . This electron-rich derivative of benzophenone is an intermediate in the production of dyes and pigments, for example, Methyl violet . It is also used as a photosensitizer .


Synthesis Analysis

The ketone is prepared using the Friedel-Crafts acylation of dimethylaniline (C6H5NMe2) using phosgene (COCl2) or equivalent reagents such as triphosgene . The reaction involves the formation of a carbonyl group (C=O) that links two dimethylaniline moieties .


Chemical Reactions Analysis

Michler’s ketone is an intermediate in the synthesis of dyes and pigments for paper, textiles, and leather . It is commonly used as an additive in dyes and pigments as a sensitizer for photoreactions because of its absorption properties . It effectively sensitizes photochemical reactions such as the dimerization of butadiene to give 1,2-divinylcyclobutane .


Physical And Chemical Properties Analysis

Michler’s ketone is a colorless solid with a melting point of 173 °C . Its chemical formula is C17H20N2O and has a molar mass of 268.360 g·mol−1 .

Scientific Research Applications

Luminescence and Sensitisation

Michler's ketone (MK) exhibits significant bathochromicity upon coordination with lanthanide(III) β-diketonates, leading to efficient sensitisation of Eu3+ luminescence for excitation at long wavelengths, extending well into the visible region above 450 nm (Werts, Duin, Hofstraat, & Verhoeven, 1999). This property is crucial for various photophysical applications.

Dye and Pigment Production

Michler's ketone is used as a chemical intermediate in making dyes and pigments, especially auramine derivatives. These are utilized for dyeing paper, textiles, and leather, demonstrating its relevance in industrial coloration processes (Irving, 2011).

Phosphorescence Behavior

A study on MK's phosphorescence behavior shows it can emit light from two levels populated by intersystem crossing from two connected singlet levels. This characteristic indicates its potential in materials science, especially in luminescence-based applications (Klöpffer, 1971).

Solvatochromism

Michler's Ketone displays significant solvatochromism, which is the ability to change color based on the solvent's polarity. This property is particularly useful in understanding solvent interactions and can be applied in analytical chemistry (Spange & Keutel, 1992).

Photoinitiation of Polymerization

Michler's ketone analogs have shown potential as photoinitiators of polymerization in the near-infrared range, useful in materials science for creating polymers with specific properties (Lemercier et al., 2006).

Photoreactivity in Solutions

The photochemical reactivity of MK in various solvents like cyclohexane and ethanol has been studied, indicating its efficiency in photoreduction and bimolecular reactions, relevant in photochemistry (Suppan, 1975).

Electrophotographic Applications

Michler's ketone, combined with other compounds, has been investigated for electrophotography, specifically in the photopolymerization of methyl methacrylate. Its role in initiating free radicals by photo-decomposition suggests utility in developing imaging and printing technologies (Ghosh, Biswas, & Niyogi, 1989).

Safety And Hazards

Michler’s ketone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes serious eye damage, is suspected of causing genetic defects, and may cause cancer .

Future Directions

The photocatalytic process has shown great potential for the synthesis of a diverse range of fuels on account of its unique properties, which include good efficiency, clean atomic economy, and low energy consumption . These characteristics have led to the emergence of the photocatalytic process as a promising complement and alternative to traditional thermocatalytic reactions for fuel synthesis .

properties

IUPAC Name

bis[4-(dimethylamino)phenyl]methanone
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InChI

InChI=1S/C17H20N2O/c1-18(2)15-9-5-13(6-10-15)17(20)14-7-11-16(12-8-14)19(3)4/h5-12H,1-4H3
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InChI Key

VVBLNCFGVYUYGU-UHFFFAOYSA-N
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Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N(C)C
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Molecular Formula

C17H20N2O
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DSSTOX Substance ID

DTXSID2020894
Record name Bis(4-(dimethylamino)phenyl)methanone
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Molecular Weight

268.35 g/mol
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Physical Description

Michler's ketone appears as white to greenish crystalline leaflets or blue powder. (NTP, 1992), White to greenish solid; [Merck Index] May also be in the form of a blue solid; [CHEMINFO] Light blue powder; [MSDSonline]
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Boiling Point

greater than 680 °F at 760 mmHg (decomposes) (NTP, 1992), ABOVE 360 °C WITH DECOMP
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Record name 4,4'-BIS(DIMETHYLAMINO)BENZOPHENONE
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Flash Point

220 °C
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Solubility

less than 0.1 mg/mL at 64 °F (NTP, 1992), PRACTICALLY INSOL IN WATER; SOL IN ALCOHOL, WARM BENZENE, VERY SLIGHTLY SOL IN ETHER, VERY SOL IN PYRIMIDINE
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Vapor Pressure

0.00000107 [mmHg]
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Product Name

Michler's ketone

Color/Form

WHITE TO GREENISH LEAFLETS, LEAF IN ALCOHOL, NEEDLES IN BENZENE

CAS RN

90-94-8
Record name MICHLER'S KETONE
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Record name 4,4′-Bis(dimethylamino)benzophenone
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Record name MICHLER'S KETONE
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Melting Point

342 °F (NTP, 1992), 172 °C
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,030
Citations
TH Koch, AH Jones - Journal of the American Chemical Society, 1970 - ACS Publications
From the slope and intercept of the plot of reciprocal of quantum yield of exchange vs. reciprocal of Michler’s ketone concentration, kd (the rate of Michler’sketone triplet decay) and kc (…
Number of citations: 38 pubs.acs.org
F Dumur, CR Mayer, E Dumas, F Miomandre… - Organic …, 2008 - ACS Publications
… in three steps starting from the commercially available Michler's ketone (Scheme 1). … Alcohol 4 was obtained in moderate yield by reduction of the Michler's ketone with sodium …
Number of citations: 79 pubs.acs.org
P Suppan - Journal of the Chemical Society, Faraday Transactions …, 1975 - pubs.rsc.org
The photochemical reactivity of Michler's ketone has been investigated in cyclohexane, ethanol and benzene. In cyclohexane an efficient photoreduction (quantum yield 0.36) takes …
Number of citations: 33 pubs.rsc.org
DI Schuster, MD Goldstein, P Bane - Journal of the American …, 1977 - ACS Publications
Various aspects of the photochemical behavior of Michler’s ketone (MK) in solution havebeen clarified through steady-state and flash excitation experiments. The triplet yield for MK is …
Number of citations: 68 pubs.acs.org
R Elofson - The Journal of Organic Chemistry, 1960 - ACS Publications
… From the polarographic results it is certain that the primary electrode process is a rapid one electron reduction of Michler's ketone to form a ketyl radical. The results reported in Table I …
Number of citations: 8 pubs.acs.org
H Gilman, OR Sweeney, LL Heck - Journal of the American …, 1930 - ACS Publications
Introduction The delicate color test of Gilman, Schulze and Heck1 for reactive organo-metallic compounds, involving as it does the use of Michler’s ketone, suggested its application as a …
Number of citations: 2 pubs.acs.org
MV Barnabas, AD Liu, AD Trifunac… - The Journal of …, 1992 - ACS Publications
Spectral properties of a photosensitizer, a ketocyanine dye, 2, 5-bis ([4-(diethylamino) phenyl] methylene) cyclopentanone DEAW, were examined in seven different solvents. The …
Number of citations: 82 pubs.acs.org
KD Bartle, G Hallas, JD Hepworth - Organic Magnetic …, 1975 - Wiley Online Library
H NMR spectra are reported for Michler's ketone and twenty of its derivatives, along with 13 C chemical shifts for five of the compounds. H chemical shifts show only small changes with …
Number of citations: 12 onlinelibrary.wiley.com
DJ McCarthy, RF Struck, TW Shih, WJ Suling, DL Hill… - Cancer Research, 1982 - AACR
Studies on the in vivo and in vitro disposition of 4,4′-[ 14 C]-methylenebis(N,N-dimethyl)benzamine (reduced Michler's ketone, RMK) were performed. Osborne-Mendel rats retained, …
Number of citations: 13 aacrjournals.org
T Gramstad, S Husebye, K Maartmann-Moe… - Acta Chem …, 1987 - actachemscand.org
The 1: 1 complexes between 4, 4'-bis (dirnethylamino) benzophenone, and trifluoromethanesulfonic acid (1) and pentafluorophenol (2) have been prepared by mixing the components …
Number of citations: 15 actachemscand.org

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